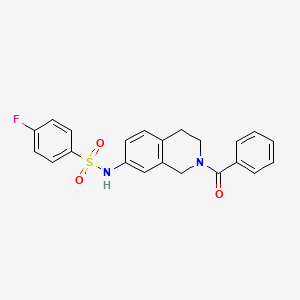

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide

描述

N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide is a synthetic small molecule featuring a tetrahydroisoquinoline core substituted with a benzoyl group at position 2 and a 4-fluorobenzenesulfonamide moiety at position 5. Such structural features are common in medicinal chemistry, particularly in enzyme inhibitors, due to their ability to modulate pharmacokinetic and pharmacodynamic profiles.

属性

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c23-19-7-10-21(11-8-19)29(27,28)24-20-9-6-16-12-13-25(15-18(16)14-20)22(26)17-4-2-1-3-5-17/h1-11,14,24H,12-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKLFUNDXGVNIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

Introduction of the benzoyl group: The tetrahydroisoquinoline intermediate is then acylated using benzoyl chloride in the presence of a base such as pyridine.

Sulfonamide formation: The final step involves the reaction of the benzoylated tetrahydroisoquinoline with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the fluorobenzenesulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted sulfonamides.

科学研究应用

Anti-inflammatory Properties

Research indicates that N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide may exhibit anti-inflammatory effects. Similar compounds have shown the ability to inhibit phosphodiesterase enzymes, which play a crucial role in inflammatory pathways by modulating cyclic AMP levels. A study demonstrated that tetrahydroquinoline derivatives could significantly reduce inflammation in animal models of arthritis .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms typically involve modulation of cell cycle regulators and apoptosis-related proteins. Specific case studies have reported promising results in the treatment of different cancer types, highlighting the need for further investigation into this compound's efficacy.

Neuroprotective Effects

Compounds derived from tetrahydroisoquinoline structures have been associated with neuroprotective effects in models of neurodegeneration. They may act through antioxidant mechanisms or by inhibiting neuroinflammatory pathways. Given the structural similarities, this compound is hypothesized to exhibit similar neuroprotective activities .

Case Studies and Research Findings

Several case studies have evaluated the efficacy of this compound in treating autoimmune diseases and cancer:

- Autoimmune Diseases : A notable study indicated that tetrahydroquinoline derivatives could effectively modulate Th17 cell responses in mouse models of rheumatoid arthritis, leading to significant reductions in disease severity when administered at optimized doses.

- Cancer Treatment : Research has demonstrated that related compounds can inhibit cell growth and induce apoptosis in various cancer cell lines. For instance, studies on similar compounds have shown promising results against breast and colon cancer cells .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydroisoquinoline Cores

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

Key Differences :

- Position 2 Substituent: Trifluoroacetyl (CF₃CO-) vs. benzoyl (C₆H₅CO-) in the target compound.

- Position 7 Substituent : A 6-sulfonamide linked to a 4-(2-cyclopropylethyl)-2-fluorophenyl group vs. a simpler 4-fluorobenzenesulfonamide. The cyclopropylethyl group introduces steric bulk, which may reduce solubility but improve membrane permeability .

- Synthesis : Both compounds employ multi-step routes involving sulfonylation and acylation. However, the scale-up to 100 g for the analogue suggests robust synthetic feasibility, a factor critical for preclinical development .

Table 1: Structural and Functional Comparison

Sulfonamide-Containing Heterocycles

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

Key Differences :

- Core Structure: 1,2,4-Triazole vs. tetrahydroisoquinoline. Triazoles offer planar rigidity and hydrogen-bonding capacity, which may enhance target selectivity compared to the flexible tetrahydroisoquinoline core .

- Substituents : Sulfonyl groups are attached to phenyl rings in both cases, but the triazole derivatives include 2,4-difluorophenyl groups. The additional fluorine atoms could improve metabolic stability and hydrophobic interactions .

Table 2: Functional Group Impact on Properties

Analytical Characterization

Both the target compound and its analogues rely on NMR, HRMS, and IR for structural confirmation:

- IR Spectroscopy : The target compound would exhibit C=O stretches (~1660–1680 cm⁻¹) from the benzoyl group and S=O stretches (~1150–1250 cm⁻¹) from the sulfonamide, similar to compounds in and .

- NMR: The tetrahydroisoquinoline protons (δ 2.5–4.0 ppm) and aromatic fluorophenyl signals (δ 7.0–8.0 ppm) would dominate, with distinct splitting patterns differentiating substituents .

生物活性

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique combination of a tetrahydroisoquinoline core and a sulfonamide group, which may confer various pharmacological properties.

Molecular Characteristics

- Molecular Formula : C23H21FN2O3S

- Molecular Weight : 424.5 g/mol

- CAS Number : 955749-60-7

Structural Features

The compound features a tetrahydroisoquinoline ring system, which is known for its diverse biological activities. The presence of the benzoyl and fluorobenzenesulfonamide substituents enhances the compound's potential for interaction with biological targets.

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors in biological pathways. This interaction can modulate enzymatic activity or receptor signaling, potentially leading to therapeutic effects. Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective and anti-inflammatory properties.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antimicrobial, neuroprotective | Unique sulfonamide moiety enhances activity |

| N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | Neuroprotective | Lacks sulfonamide; lower potency |

| 1,2,3,4-Tetrahydroisoquinoline | Moderate antimicrobial | Basic structure; less complex |

Case Studies and Research Findings

Research has indicated that compounds similar to this compound may have significant implications in treating neurological disorders. For instance:

- Neuroprotective Effects : A study demonstrated that derivatives of tetrahydroisoquinoline exhibited neuroprotective effects in models of neurodegeneration by mitigating oxidative stress and inflammation.

- Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of sulfonamide derivatives against various bacterial strains, suggesting potential applications in infectious disease management.

Future Directions

Given the structural complexity and preliminary findings regarding its biological activity, further research is warranted to explore the full therapeutic potential of this compound. This includes:

- In vitro and In vivo Studies : Conducting comprehensive studies to elucidate the compound's mechanism of action and therapeutic efficacy.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the molecular structure affect biological activity to optimize the compound for specific therapeutic applications.

常见问题

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:

The synthesis involves coupling sulfonamide intermediates with tetrahydroisoquinoline derivatives. For example:

- React 4-fluorobenzenesulfonyl chloride with a 1,2,3,4-tetrahydroisoquinoline precursor under basic conditions (e.g., pyridine or DMAP) to form the sulfonamide bond .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallize using polar aprotic solvents .

- Confirm regioselectivity using NMR to ensure proper substitution at the 7-position of the tetrahydroisoquinoline scaffold .

Basic: How is spectroscopic characterization performed?

Methodological Answer:

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for sulfonamide and benzoyl groups) and tetrahydroisoquinoline CH2/CH signals (δ 2.5–4.0 ppm) .

- IR Spectroscopy : Detect C=O stretches (~1660–1680 cm⁻¹ for benzoyl) and S=O stretches (~1150–1250 cm⁻¹ for sulfonamide) .

- HR-MS : Use ESI or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with ppm-level accuracy .

Advanced: How to resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

- Use SHELXL (for refinement) and OLEX2 (for visualization) to cross-validate hydrogen bonding and torsion angles .

- Employ ORTEP-3 to model thermal ellipsoids and assess disorder in the benzoyl or sulfonamide groups .

- Compare experimental data with DFT-optimized geometries to resolve ambiguities in bond lengths/angles .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep in airtight containers at room temperature, away from oxidizers and ignition sources .

Advanced: How to design assays for evaluating PI3K/mTOR inhibitory activity?

Methodological Answer:

- Enzymatic Assays : Use recombinant PI3K/mTOR proteins with ATP-competitive substrates (e.g., ATPγS) and measure IC50 via fluorescence polarization .

- Cellular Testing : Treat AML cell lines (e.g., MV4-11) and assess apoptosis via flow cytometry (Annexin V/PI staining) .

- Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding interactions with the kinase ATP-binding pocket .

Advanced: How to address low synthetic yields in large-scale reactions?

Methodological Answer:

- Optimize stoichiometry: Use 1.2–1.5 equivalents of 4-fluorobenzenesulfonyl chloride to drive the reaction to completion .

- Solvent selection: Replace ethanol with DMF or THF to improve solubility of intermediates .

- Monitor by TLC and quench side reactions (e.g., hydrolysis) by maintaining anhydrous conditions .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Modify Substituents : Introduce halogens or methoxy groups at the benzoyl or sulfonamide positions to assess steric/electronic effects .

- Pharmacophore Mapping : Use CoMFA or CoMSIA to correlate 3D electrostatic/hydrophobic features with IC50 values .

- In Silico Screening : Apply QSAR models to predict activity of untested analogs .

Advanced: How to design in vivo studies for leukemia models?

Methodological Answer:

- Animal Models : Use immunodeficient mice (e.g., NSG) xenografted with human AML cells .

- Dosing : Administer via intraperitoneal injection (5–20 mg/kg, daily) and monitor tumor burden via bioluminescence .

- Toxicity : Assess liver/kidney function via serum ALT, AST, and BUN/creatinine levels .

Basic: How to validate purity post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) to confirm >95% purity .

- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages (±0.4% tolerance) .

- Melting Point : Compare experimental values (e.g., 238–240°C) with literature to detect impurities .

Advanced: How to analyze tautomeric or isomeric forms?

Methodological Answer:

- IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomers over thiol forms .

- X-ray Diffraction : Resolve keto-enol tautomerism via electron density maps in the tetrahydroisoquinoline ring .

- Dynamic NMR : Monitor temperature-dependent chemical shifts to detect rotamers in the sulfonamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。